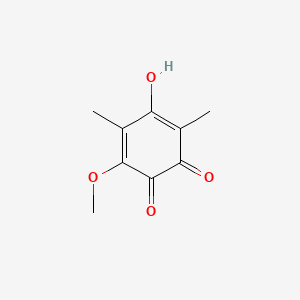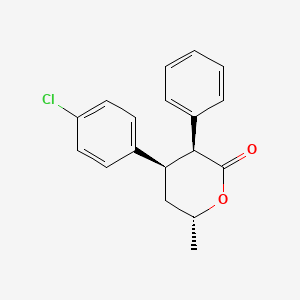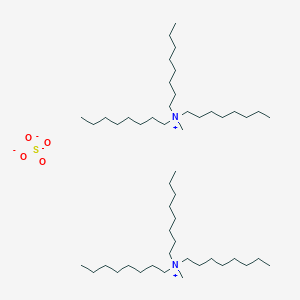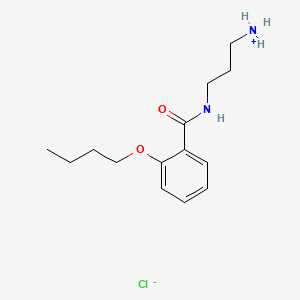
N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride is a chemical compound with a unique structure that combines an aminopropyl group, a butoxy group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride typically involves the reaction of o-butoxybenzoic acid with 3-aminopropylamine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Aminopropyl)methacrylamide hydrochloride
- N-(3-Aminopropyl)butyramide hydrochloride
- N-(3-Aminopropyl)benzamide hydrochloride
Uniqueness
N-(3-Aminopropyl)-o-butoxybenzamide hydrochloride is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
78109-72-5 |
|---|---|
Formule moléculaire |
C14H23ClN2O2 |
Poids moléculaire |
286.80 g/mol |
Nom IUPAC |
3-[(2-butoxybenzoyl)amino]propylazanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-2-3-11-18-13-8-5-4-7-12(13)14(17)16-10-6-9-15;/h4-5,7-8H,2-3,6,9-11,15H2,1H3,(H,16,17);1H |
Clé InChI |
MQHSZRGQFLLLHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1C(=O)NCCC[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


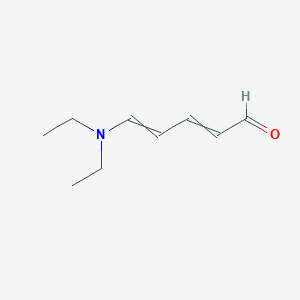
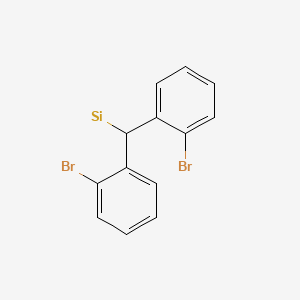
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)


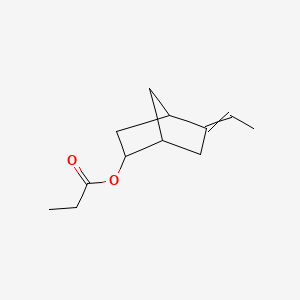

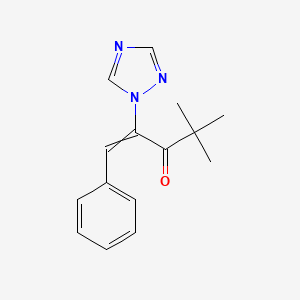
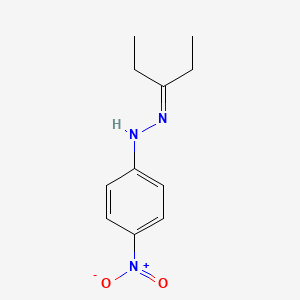
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
